N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C15H18N2O4S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C15H18N2O4S/c1-21-14-4-2-3-13-12(14)5-7-17(13)9-15(18)16-11-6-8-22(19,20)10-11/h2-5,7,11H,6,8-10H2,1H3,(H,16,18) |
InChI Key |
CZMWHZMFDZMDAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Core Component Synthesis: Tetrahydrothiophene-1,1-Dioxide Derivative
The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene. Hydrogen peroxide (30% v/v) in acetic acid at 60°C for 12 hours achieves quantitative conversion to the sulfone. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature are also effective but require rigorous moisture control.
Key Reaction:
The 3-aminotetrahydrothiophene-1,1-dioxide intermediate is then prepared by nucleophilic substitution. For example, reacting tetrahydrothiophene-1,1-dioxide with ammonia under high-pressure conditions (5 bar, 100°C) yields the amine derivative.
Indole Functionalization: 4-Methoxy-1H-Indole Preparation
4-Methoxyindole is synthesized via Fischer indole synthesis using 4-methoxyphenylhydrazine and cyclohexanone in acetic acid at reflux. The reaction proceeds through a-sigmatropic rearrangement, with yields exceeding 80% after recrystallization from ethanol.
Optimization Note:
-
Catalytic p-toluenesulfonic acid (p-TSA) accelerates the reaction, reducing time from 24 to 8 hours.
-
Substituent positioning is critical; para-methoxy groups enhance electronic stability for subsequent N-alkylation.
Acetamide Coupling: Convergent Synthesis Strategy
The final step involves coupling 4-methoxyindole with the tetrahydrothiophene-1,1-dioxide amine via a chloroacetamide intermediate.
Procedure:
-
Chloroacetamide Formation: 4-Methoxyindole reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (EtN) as a base. The product, 2-chloro-N-(4-methoxy-1H-indol-1-yl)acetamide, is isolated in 75–85% yield.
-
Nucleophilic Substitution: The chloroacetamide reacts with 3-aminotetrahydrothiophene-1,1-dioxide in dimethylformamide (DMF) at 60°C for 6 hours. Potassium carbonate (KCO) facilitates deprotonation, achieving 70–78% yield.
Mechanism:
Alternative Methodologies and Comparative Analysis
One-Pot Tandem Reactions
A streamlined approach condenses the synthesis into a single vessel:
-
In situ Indole Alkylation: 4-Methoxyindole and chloroacetyl chloride are combined with DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in tetrahydrofuran (THF), forming the acetamide bond.
-
Direct Amine Coupling: Without isolating the chloroacetamide, 3-aminotetrahydrothiophene-1,1-dioxide is added, and the mixture stirred at 50°C for 12 hours. Yields reach 65%, but purity requires chromatographic purification.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the tetrahydrothiophene-1,1-dioxide amine on Wang resin enables iterative coupling. After chloroacetamide formation, cleavage with trifluoroacetic acid (TFA) releases the product. This method achieves 60% yield but is limited by resin compatibility with sulfone groups.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation and Mitigation
-
Chloroacetamide Hydrolysis: Residual water converts chloroacetamide to glycolic acid derivatives. Use of molecular sieves or anhydrous KCO suppresses this.
-
Indole Polymerization: Acidic conditions promote indole dimerization. Maintaining pH > 8 with EtN or KCO is critical.
Analytical Validation and Characterization
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d): δ 7.85 (s, 1H, indole H-2), 6.95–7.10 (m, 3H, indole H-5, H-6, H-7), 4.25 (q, 2H, CHCO), 3.85 (s, 3H, OCH).
-
IR (KBr): 1685 cm (C=O stretch), 1320 cm (S=O symmetric), 1140 cm (S=O asymmetric).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity when using silica gel chromatography (ethyl acetate/hexane, 1:1).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions including:
Oxidation: The dioxothiophene ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized thiophene derivative, while substitution could introduce new functional groups onto the indole ring.
Scientific Research Applications
Research indicates that this compound possesses significant biological activities, particularly in the context of cancer research and inflammation. The following table summarizes key findings related to its biological activity:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of enzymes involved in metabolic pathways related to cancer and inflammation. |
| Cytotoxicity | Exhibits selective cytotoxicity against various cancer cell lines, sparing normal cells. |
| Receptor Modulation | May alter signaling pathways, impacting cellular responses relevant to disease progression. |
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : Due to its cytotoxic properties, it may serve as a lead compound for developing new anticancer agents.
- Anti-inflammatory Agents : Its ability to inhibit specific enzymes suggests potential use in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of compounds with similar structures:
- Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Enzyme Inhibition Studies : Investigations have indicated that related compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. It might bind to certain proteins or receptors, modulating their activity and leading to various biological effects. Detailed studies would be needed to elucidate these pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Indole-Acetamide Derivatives
Metabolic and Pharmacokinetic Profiles
- Metabolic Soft Spots : Unlike phenethyl amides (), which undergo rapid P450 oxidation, the sulfolane ring in the target compound may shift metabolism toward O-demethylation of the indole’s methoxy group, as seen in fluorophenyl analogs .
- Half-Life and Stability : Adamantane derivatives () exhibit prolonged half-lives due to steric bulk, while sulfolane’s polarity may balance solubility and stability, avoiding excessive hydrophobicity .
Q & A
Basic: What are the critical steps in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide, and how can purity be optimized?
Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Functional group coupling : Amide bond formation between the tetrahydrothiophene dioxide and 4-methoxyindole acetic acid derivatives, requiring carbodiimide-based coupling agents (e.g., DCC or EDC) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the target compound from by-products. Purity can be confirmed via HPLC (≥95%) or TLC .
- Reaction conditions : Optimizing temperature (e.g., 0–25°C for coupling) and solvent polarity (DMF or THF) minimizes side reactions like hydrolysis of the dioxido group .
Advanced: How can computational tools predict metabolic stability and guide structural modifications of this compound?
Answer:
- MetaSite analysis : Predicts metabolic soft spots by simulating cytochrome P450 (CYP) interactions. For example, oxidation of the methoxy group or dioxido ring may be flagged as vulnerable .
- Molecular docking : Identifies steric/electronic hindrance to CYP binding. Fluorination of the indole ring or replacing the methoxy group with a trifluoromethoxy moiety could reduce metabolism .
- Validation : Compare in silico predictions with in vitro microsomal stability assays (human/rat liver microsomes) to confirm metabolic shifts .
Basic: What spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR spectroscopy :
- ¹H/¹³C-NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, dioxido sulfone at δ 3.5–4.5 ppm) and confirms regiochemistry .
- 2D experiments (COSY, HSQC) : Resolves overlapping signals in the tetrahydrothiophene and indole moieties .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) with <5 ppm error .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns, critical for SAR studies .
Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., IC50 variability)?
Answer:
- Assay standardization :
- Use isogenic cell lines to minimize genetic variability in cytotoxicity studies (e.g., HEK-293 vs. HeLa) .
- Control for solvent effects (DMSO ≤0.1% v/v) to avoid false positives .
- Mechanistic studies :
- Western blotting : Verify target engagement (e.g., Bcl-2/Mcl-1 inhibition for anticancer activity) .
- SPR/BLI : Quantify binding kinetics (KD, kon/koff) to confirm direct interactions .
- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s) to assess significance across replicates .
Basic: What are the key stability challenges during storage and formulation?
Answer:
- Hydrolytic degradation : The dioxido sulfone group is prone to hydrolysis in aqueous buffers (pH >7). Stability can be improved by:
- Lyophilization with cryoprotectants (trehalose/sucrose) .
- Storage in anhydrous DMSO at −80°C .
- Photodegradation : Indole derivatives are light-sensitive. Use amber vials and conduct stability studies under ICH Q1B guidelines .
Advanced: How does substituent variation on the indole ring (e.g., 4-methoxy vs. 5-fluoro) impact target selectivity?
Answer:
- Electron-withdrawing groups (e.g., F) : Enhance metabolic stability but may reduce cell permeability due to increased polarity .
- Methoxy vs. hydroxyl : Methoxy improves lipophilicity (logP), favoring blood-brain barrier penetration for neurological targets, while hydroxyl groups increase hydrogen bonding (e.g., kinase inhibition) .
- SAR tables : Compare IC50 values against isoforms (e.g., COX-1 vs. COX-2) to quantify selectivity .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Primary hepatocytes or HepG2 cells, assessing ALT/AST leakage .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
Advanced: How can molecular dynamics (MD) simulations optimize binding to flexible targets (e.g., disordered proteins)?
Answer:
- Enhanced sampling (REMD, metadynamics) : Captures conformational changes in targets like intrinsically disordered proteins (IDPs) .
- Binding free energy calculations (MM/PBSA) : Prioritize analogs with lower ΔGbind .
- Validation : Cross-reference MD trajectories with NMR-derived NOE restraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
